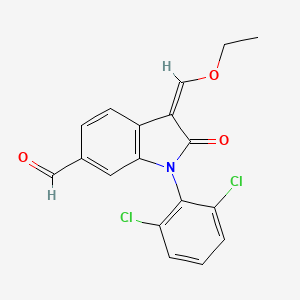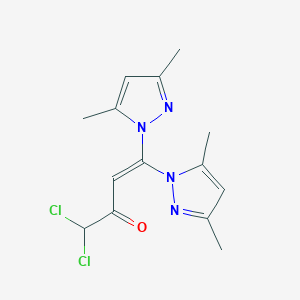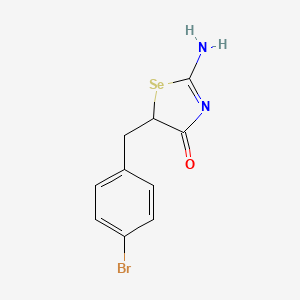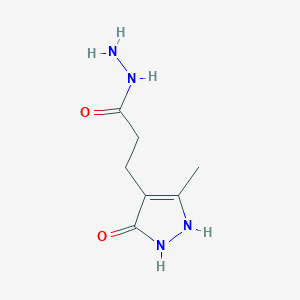
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorophenyl group, an ethoxymethylidene group, and an indole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzaldehyde with an appropriate indole derivative under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activities.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in industrial processes.
Wirkmechanismus
The mechanism of action of (3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3Z)-1-(2,4-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde
- (3Z)-1-(2,6-dichlorophenyl)-3-(methoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde
Uniqueness
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde is unique due to its specific structural features, such as the ethoxymethylidene group and the dichlorophenyl substitution pattern
Eigenschaften
Molekularformel |
C18H13Cl2NO3 |
|---|---|
Molekulargewicht |
362.2 g/mol |
IUPAC-Name |
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxoindole-6-carbaldehyde |
InChI |
InChI=1S/C18H13Cl2NO3/c1-2-24-10-13-12-7-6-11(9-22)8-16(12)21(18(13)23)17-14(19)4-3-5-15(17)20/h3-10H,2H2,1H3/b13-10- |
InChI-Schlüssel |
FXBZZLQAKWEXDY-RAXLEYEMSA-N |
Isomerische SMILES |
CCO/C=C\1/C2=C(C=C(C=C2)C=O)N(C1=O)C3=C(C=CC=C3Cl)Cl |
Kanonische SMILES |
CCOC=C1C2=C(C=C(C=C2)C=O)N(C1=O)C3=C(C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B11082869.png)

![(4E)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11082877.png)

![8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B11082886.png)
![1-Morpholin-4-yl-2-[5-(4-nitro-phenyl)-imidazol-1-yl]-ethanone](/img/structure/B11082893.png)
![Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11082900.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B11082903.png)

![2-[(5E)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11082920.png)
![4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-carboxylic acid](/img/structure/B11082926.png)
![Ethyl 4-{2,5-dioxo-3-[2-(thiophen-2-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate](/img/structure/B11082931.png)

![[5-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)-[1,2,4]triazol-1-yl]acetic acid, methyl ester](/img/structure/B11082946.png)
